difluorosilane CAS No. 918446-95-4](/img/structure/B12605619.png)
[3,5-Bis(trifluoromethyl)phenyl](butan-2-yl)difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)phenyldifluorosilane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, a butan-2-yl group, and two fluorine atoms attached to a silicon atom. Its distinct structure makes it an interesting subject for research in organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyldifluorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with butan-2-yldifluorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)phenyldifluorosilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into its corresponding silane or silicide.
Substitution: The fluorine atoms attached to the silicon can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes or silicides.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)phenyldifluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyldifluorosilane involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The silicon-fluorine bond is relatively stable, providing the compound with unique reactivity compared to other organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylsilane
- 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
- 3,5-Bis(trifluoromethyl)phenylmethyldifluorosilane
Uniqueness
Compared to similar compounds, 3,5-Bis(trifluoromethyl)phenyldifluorosilane stands out due to the presence of the butan-2-yl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
918446-95-4 |
|---|---|
Fórmula molecular |
C12H12F8Si |
Peso molecular |
336.30 g/mol |
Nombre IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-butan-2-yl-difluorosilane |
InChI |
InChI=1S/C12H12F8Si/c1-3-7(2)21(19,20)10-5-8(11(13,14)15)4-9(6-10)12(16,17)18/h4-7H,3H2,1-2H3 |
Clave InChI |
MPOMVJOALYKKTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
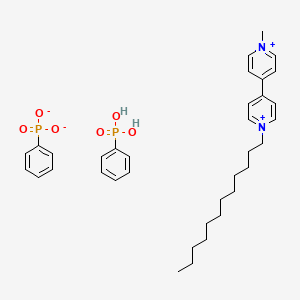
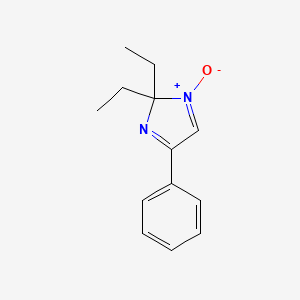
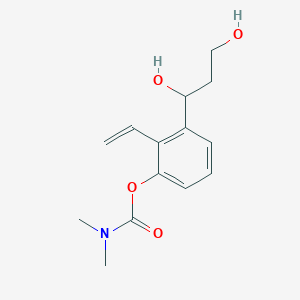
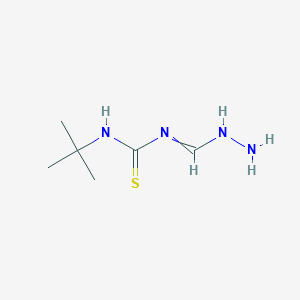
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
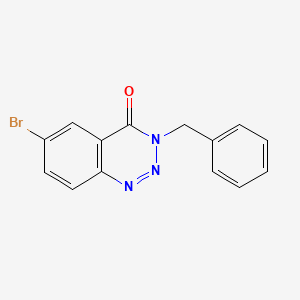
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)
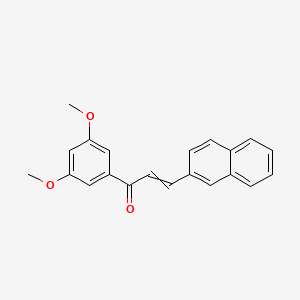
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
